Alanine-2,3,3,3-d4

Mass Spectrometry Metabolomics Bioanalysis

Quantitative alanine analysis using unlabeled internal standards leads to matrix-effect errors and poor inter-batch reproducibility. DL-Alanine-2,3,3,3-d4 solves this by providing a diagnostic +4 Da mass shift for unequivocal peak assignment in IDMS and MRM workflows. • Enables matrix-effect correction and extraction recovery normalization at trace levels. • Co-elutes with endogenous alanine, ensuring identical chromatographic fidelity for accurate peak area ratios. • Cost-accessible alternative to 13C/15N-labeled alanine for high-throughput clinical metabolomics and pharmacokinetic studies.

Molecular Formula C3H7NO2
Molecular Weight 93.12 g/mol
CAS No. 53795-92-9
Cat. No. B049448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanine-2,3,3,3-d4
CAS53795-92-9
SynonymsDL-Alanine-2,3,3,3-d4;  DL-Alanine-d4;  (R,S)-Alanine-d4;  (±)-2-Aminopropionic Acid-d4;  (±)-Alanine-d4;  DL-Ala-d4;  DL-α-Alanine-d4;  DL-α-Aminopropionic Acid-d4;  NSC 7602-d4;  dl-2-Aminopropanoic Acid-d4;  dl-Alanine-d4
Molecular FormulaC3H7NO2
Molecular Weight93.12 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D
InChIKeyQNAYBMKLOCPYGJ-MZCSYVLQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Alanine-2,3,3,3-d4 — Product Overview


DL-Alanine-2,3,3,3-d4 (CAS 53795-92-9) is a deuterated isotopologue of the non-essential amino acid alanine, in which four hydrogen atoms at positions 2, 3, 3, and 3 are replaced by deuterium (²H), yielding a molecular formula of C₃H₃D₄NO₂ and a molecular weight of 93.12 g/mol . As a racemic mixture of D- and L-enantiomers, it maintains physicochemical and biochemical properties identical to its non-deuterated counterpart while providing a diagnostic +4 Da mass shift for mass spectrometric detection . Standard commercial specifications include ≥98 atom % D isotopic purity and ≥99% chemical purity (CP), with a melting point of 289 °C (decomposition, lit.) [1].

Workflow
Stable isotope dilution mass spectrometry (IDMS) for alanine quantification
Selection
+4 Da mass shift enables baseline-resolved detection vs. endogenous alanine
Use Context
LC-MS/MS and GC-MS metabolomics, bioanalysis in research matrices

Why Generic Substitutes Fail for Alanine-2,3,3,3-d4


Substituting DL-Alanine-2,3,3,3-d4 with unlabeled alanine or a different isotopologue (e.g., ¹³C- or ¹⁵N-labeled variants) introduces systematic quantitative errors, compromises chromatographic co-elution fidelity, or alters the analytical scope of the assay. Unlabeled alanine offers no mass-differentiated signal for isotope dilution mass spectrometry (IDMS), precluding its use as an internal standard for matrix-effect correction [1]. While ¹³C-labeled internal standards are often considered analytically superior due to identical retention times, their synthesis cost is substantially higher and they are not always commercially available for alanine in the precise labeling configuration required [2]. Conversely, DL-Alanine-2,3,3,3-d4 provides the specific +4 Da mass increment that distinguishes it from endogenous alanine (M) and common background isotopes, while remaining cost-accessible for routine high-throughput quantification .

Unlabeled alanine
DL-Alanine-2,3,3,3-d4
Lacks mass-differentiated signal for IDMS; cannot serve as internal standard for matrix-effect correction.
¹³C/¹⁵N-labeled alanine
DL-Alanine-2,3,3,3-d4
Higher synthesis cost and limited availability; deuterium label may offer cost-accessible +4 Da shift with negligible retention shift for ≤6 D atoms.

Quantitative Evidence for Alanine-2,3,3,3-d4


Internal Standard for Matrix-Effect Correction

DL-Alanine-2,3,3,3-d4 functions as an internal standard for the quantification of alanine in complex biological matrices via LC-MS/MS. In published protocols for hair metabolomics, the addition of 20 μL of 10 mM D4-alanine to 3.5 mg of hair sample prior to extraction and derivatization with methyl chloroformate enabled normalization of GC-MS peak intensities, correcting for matrix-induced ionization suppression or enhancement that would otherwise confound quantitative accuracy . The +4 Da mass difference relative to unlabeled alanine (m/z 89 → m/z 93 for the molecular ion) ensures complete chromatographic baseline resolution in the mass domain without requiring physical separation .

Matrix-Effect Correction
Data to verify
D4-alanine IS at 10 mM normalized GC-MS peak intensities, correcting extraction and ionization variability in hair metabolomics
Supports quantitative accuracy improvement over no-IS methods
Source protocol details available; validate in own matrix
Mass Spectrometry Metabolomics Bioanalysis

Proton Signal Suppression in Protein NMR

Deuterium substitution at four positions in DL-Alanine-2,3,3,3-d4 reduces proton density and eliminates ¹H NMR signals from those sites, simplifying spectra in protein NMR studies where alanine residues are present. While less common than ¹³C or ¹⁵N labeling for NMR, deuterium labeling provides a cost-effective method for reducing spectral crowding in proton-decoupled experiments when studying alanine-containing peptides or proteins . The C-D bond does not produce signals in the ¹H NMR spectrum, enabling cleaner observation of other residues in complex biomolecular samples.

NMR Spectral Simplification
Class-level inference
Four-site deuteration eliminates ¹H signals at α-carbon and methyl positions
May reduce spectral crowding in alanine-rich peptides/proteins
Application less common than ¹³C/¹⁵N labeling; cost-effective alternative
NMR Spectroscopy Structural Biology Protein Dynamics

Non-Radioactive Isotopic Tracing for Metabolic Flux

DL-Alanine-2,3,3,3-d4 has been applied as a stable isotope tracer in lipid profiling studies of Bacteroides thetaiotaomicron to elucidate sphingolipid production pathways. Cultures grown in minimal media supplemented with D4-labeled alanine enabled tracking of deuterium incorporation into downstream metabolites without the regulatory and safety burdens associated with ¹⁴C or ³H radiolabels [1]. In hepatic gluconeogenesis studies, the deuterium label at positions 2,3,3,3 distinguishes between endogenous and exogenous alanine pools, allowing quantification of carbon flux into glucose via LC-MS/MS with multiple reaction monitoring .

Metabolic Flux Tracing
Cross-study comparable
D4-alanine supplementation in bacterial culture traced deuterium incorporation into sphingolipids
Supports non-radioactive isotope tracing for metabolic studies
Study ST001128: B. thetaiotaomicron lipid profiling
Metabolic Flux Stable Isotope Tracing Gluconeogenesis

Cost-Performance: Deuterium vs. ¹³C/¹⁵N Labeling

Deuterium-labeled internal standards such as DL-Alanine-2,3,3,3-d4 offer a favorable cost-performance ratio for routine quantitative LC-MS/MS and GC-MS workflows compared to ¹³C- or ¹⁵N-labeled alternatives. Industry guidance indicates that ¹³C and ¹⁵N compounds provide higher chemical stability and identical chromatographic retention times, but their synthesis is more time- and budget-intensive [1]. Deuterated standards with up to approximately six deuterium atoms exhibit no significant retention time shift (less than instrument variation), making them functionally equivalent for most quantitative applications while being more widely available and cost-accessible [2][3]. The +4 Da mass shift of DL-Alanine-2,3,3,3-d4 falls well within this retention-time-stable range.

Cost vs. ¹³C/¹⁵N Standards
Class-level inference
Deuterated alanine generally less expensive and more available; retention shift negligible for ≤6 D atoms
May support cost-effective routine quantification when identical RT not required
Prioritize ¹³C if identical retention is critical
Analytical Method Development Internal Standard Selection Cost-Benefit Analysis

Validated Protocol Compatibility Across Matrices

DL-Alanine-2,3,3,3-d4 is documented in multiple peer-validated metabolomics protocols across diverse biological matrices. In a plasma metabolomics workflow, 300 μL plasma aliquots were spiked with 20 μL of 10 mM D4-alanine prior to lyophilization and methanol extraction, with GC-MS analysis used for relative quantification of metabolites . In targeted metabolomics workflows employing Cambridge Isotopes' D4-alanine, the compound is used alongside other deuterated amino acid internal standards (D3-serine, D2-glycine, D3-aspartic acid) for multi-analyte panels . This protocol diversity demonstrates cross-platform compatibility with both GC-MS and LC-MS systems.

Cross-Matrix Validation
Supporting evidence
Validated in hair, plasma, and bacterial culture metabolomics protocols using GC-MS and LC-MS
Supports method transfer and reproducibility across matrices
Protocol details available; verify in target matrix
Metabolomics Sample Preparation Method Validation

Application Scenarios for Alanine-2,3,3,3-d4


Quantitative Bioanalysis in Plasma, Serum, and Tissues

Use DL-Alanine-2,3,3,3-d4 as a stable isotope-labeled internal standard to correct for matrix effects, extraction recovery variability, and ionization efficiency fluctuations in quantitative alanine assays. Spike a known concentration (e.g., 10 mM stock, 20 μL per sample) into biological matrices prior to sample preparation; monitor the +4 Da mass shift relative to endogenous alanine for peak area normalization. This approach is validated in plasma and hair metabolomics protocols and is suitable for clinical chemistry, pharmacokinetic studies, and nutritional metabolomics .

Isotope Tracing of Glucose-Alanine Cycle

Employ DL-Alanine-2,3,3,3-d4 as a non-radioactive metabolic tracer to investigate alanine contribution to glucose production in liver cells or perfused liver models. The deuterium label at positions 2,3,3,3 enables LC-MS/MS tracking of deuterium retention in downstream glucose and other metabolites, distinguishing exogenous alanine-derived carbon flux from endogenous pools. This application is particularly relevant for diabetes and metabolic disease research where alanine gluconeogenesis is dysregulated .

Protein NMR with Deuterium-Labeled Alanine

Incorporate DL-Alanine-2,3,3,3-d4 into synthetic peptides or recombinant proteins (via alanine auxotrophy or cell-free expression) to eliminate ¹H NMR signals from alanine residues. The four-site deuterium substitution simplifies proton NMR spectra, improving resolution of other amino acid signals in structural and dynamics studies. This application offers a cost-effective alternative to ¹³C/¹⁵N labeling when only alanine-specific signal suppression is required .

Method Validation for Amino Acid Profiling Panels

Use DL-Alanine-2,3,3,3-d4 as part of a multi-analyte stable isotope-labeled internal standard cocktail for targeted metabolomics panels. The compound co-elutes with endogenous alanine while providing a distinct +4 Da signal for MS/MS multiple reaction monitoring (MRM). Combine with other deuterated amino acid internal standards (e.g., D5-phenylalanine, D2-tyrosine, D3-serine) to build validated, high-throughput quantitative assays for clinical metabolomics or biomarker discovery .

Application
Selection Property
Validation Focus
Alanine bioanalysis in research matrices
+4 Da mass shift for IDMS
Matrix-effect correction and recovery consistency
Metabolic flux analysis of alanine gluconeogenesis
Multi-site deuterium label for LC-MS/MS tracking
Carbon flux discrimination from endogenous pools
Protein NMR spectral simplification
¹H signal elimination at α-C and methyl groups
Spectral resolution in alanine-rich sequences
Targeted metabolomics panel development
Co-elution with distinct +4 Da MRM signal
Multi-ISTD cocktail reproducibility

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